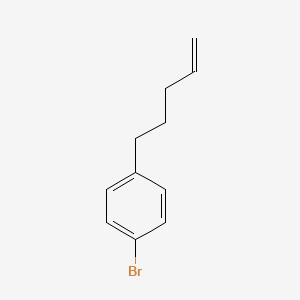

5-(4-Bromophenyl)-1-pentene

Overview

Description

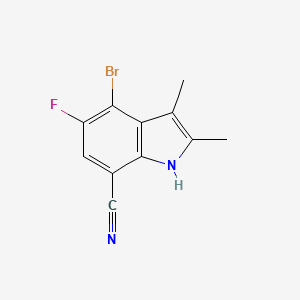

5-(4-Bromophenyl)-1-pentene, also known as 4-bromostyrene, is an organic compound commonly used in scientific research. This compound is a derivative of styrene and is widely used in the field of organic chemistry due to its unique properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

5-(4-Bromophenyl)-1-pentene has been studied for its reactivity and synthesis applications. For instance, Dimmock et al. (1995) explored the synthesis and cytotoxic evaluation of mesna adducts, including the reaction of 1-(4-bromophenyl)-4,4-dimethyl-5-(1-piperidino)-1-penten-3-one hydrochloride with sodium 2-mercaptoethanesulphonate (mesna) (Dimmock et al., 1995). Furthermore, Endo et al. (1986) studied the monomer-isomerization polymerization of 5-phenyl-2-pentene with Ziegler–Natta catalysts, contributing to the understanding of polymer synthesis from similar compounds (Endo et al., 1986).

Electrochemical Studies

Pritts & Peters (1994) conducted studies on the electrochemical reduction of 1,5-dihalopentanes, including compounds similar to this compound, at carbon electrodes in dimethylformamide, highlighting the compound's relevance in electrochemistry (Pritts & Peters, 1994).

Photophysical Properties

The photophysical properties of 5-phenyl-1-pentene, a compound structurally related to this compound, were investigated by Pillsbury & Zwier (2009). They used spectroscopic methods to study its single-conformation properties in a supersonic expansion (Pillsbury & Zwier, 2009).

Catalysis and Polymerization

Descour et al. (2011) researched the catalyst behavior for 1-pentene and 4-methyl-1-pentene polymerization for various zirconocenes, providing insights into the polymerization processes involving similar compounds (Descour et al., 2011).

Synthetic Chemistry Applications

Khalid et al. (2020) explored the synthesis and characterization of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, which includes a compound structurally similar to this compound. Their work contributed to understanding synthetic methods for such compounds (Khalid et al., 2020).

properties

IUPAC Name |

1-bromo-4-pent-4-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h2,6-9H,1,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGYEUXFWJIYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-chloro-6-methylpyridine-3-carboxamide](/img/structure/B2989106.png)

![ethyl N-[(3Z)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B2989109.png)

![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)

![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)

![2-(4-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2989114.png)